molecular formula C10H11FO B13036016 ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol

Cat. No.: B13036016
M. Wt: 166.19 g/mol
InChI Key: ODPZTCKFPWLUEV-PSASIEDQSA-N
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Description

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol is a cyclopropyl derivative with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorophenyl group. Common synthetic routes include:

    Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Fluorophenyl Group: This can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in such processes .

Chemical Reactions Analysis

Types of Reactions

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.

    Substitution: Conditions often involve strong bases or nucleophiles, such as NaOH (Sodium hydroxide) or Grignard reagents.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted fluorophenyl compounds.

Scientific Research Applications

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being modulated. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ((1R,2R)-2-(4-fluorophenyl)cyclopropyl)methanol: A stereoisomer with different spatial arrangement.

    ((1S,2S)-2-(4-chlorophenyl)cyclopropyl)methanol: Similar structure with a chlorine atom instead of fluorine.

    ((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol: Similar structure with a bromine atom instead of fluorine.

Uniqueness

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

[(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1

InChI Key

ODPZTCKFPWLUEV-PSASIEDQSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC=C(C=C2)F)CO

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)CO

Origin of Product

United States

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